

What is the structure of Resolvin D1?

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An In-depth Technical Guide to the Structure and Function of Resolvin D1

Resolvin D1 (RvD1) is an endogenous specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a critical role in the resolution of inflammation, a highly regulated process essential for tissue homeostasis.[2] RvD1 orchestrates the cessation of leukocyte infiltration and enhances the clearance of apoptotic cells, thereby promoting the return to tissue normalcy.[2][3] This guide provides a comprehensive overview of the chemical structure, biosynthesis, signaling pathways, and experimental methodologies related to RvD1.

Chemical Structure of Resolvin D1

Resolvin D1 is a trihydroxy-substituted derivative of docosahexaenoic acid.[4] Its precise stereochemistry is crucial for its biological activity.

- IUPAC Name: (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid[4]
- Molecular Formula: C22H32O5[4]
- Molecular Weight: 376.5 g/mol [4]

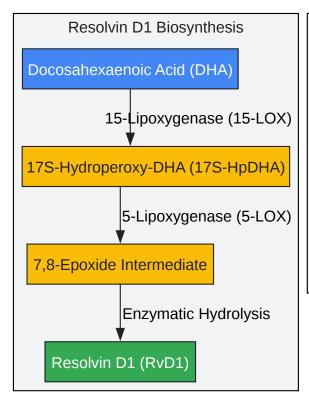
The structure features a 22-carbon chain with six double bonds and hydroxyl groups at the 7, 8, and 17 positions.[4] The specific stereoisomer, 7S,8R,17S, is the biologically active form.[2]

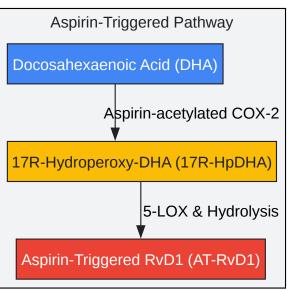
Biosynthesis of Resolvin D1



The biosynthesis of RvD1 is a multi-step enzymatic process initiated from DHA.[5] It often involves the coordinated action of different cell types, a process known as transcellular biosynthesis.[6][7]

The primary pathway involves the sequential oxygenation of DHA by lipoxygenases (LOX).[5] Initially, 15-lipoxygenase (15-LOX) converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA).[5] This intermediate is then rapidly converted by 5-lipoxygenase (5-LOX) into a 7,8-epoxide-containing intermediate.[8] Finally, enzymatic hydrolysis of this epoxide yields the stable, active Resolvin D1.[5][8] An alternative pathway involves aspirin-acetylated cyclooxygenase-2 (COX-2), which generates the 17R epimer of RvD1, known as aspirin-triggered RvD1 (AT-RvD1).[8]





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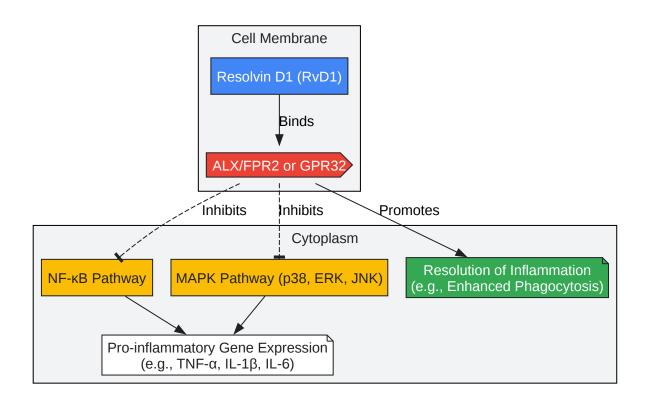
Biosynthesis pathways of Resolvin D1 and its epimer AT-RvD1.

Signaling Pathways of Resolvin D1



RvD1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs).[2] The two primary receptors identified for RvD1 in humans are ALX/FPR2 (lipoxin A4 receptor) and GPR32.[2][9]

Upon binding to these receptors on immune cells such as neutrophils and macrophages, RvD1 initiates intracellular signaling cascades that counteract pro-inflammatory pathways.[10] Key downstream effects include the inhibition of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines.[10] For instance, RvD1 has been shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of NF-κB p65 and mitogen-activated protein kinases (p38, ERK, JNK).[10] Furthermore, RvD1 signaling can modulate other pathways, such as the BDNF/TrkB signaling in the context of neuroinflammation.[11]



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Simplified signaling pathway of Resolvin D1.

Quantitative Data Summary

The biological activity of RvD1 is concentration-dependent. The following tables summarize key quantitative data from various experimental settings.

Table 1: In Vitro Effective Concentrations of Resolvin D1

Cell Type	Assay	Effect	Concentration	Citation
Human Neutrophils	Chemotaxis	Stops migration to IL-8	Nanomolar range	[2]
Human Neutrophils	Transendothelial Migration	Blocks migration	EC ₅₀ ≈ 30 nM	[8]
RAW264.7 Macrophages	Osteoclast Differentiation (LPS-induced)	Inhibition of TRAP and Cathepsin K expression	0-500 nM	[3][12]
Human Macrophages	Phagocytosis of Apoptotic Neutrophils	Enhancement	1-100 nM	[2]
Human Macrophages	Phagocytosis of Microbial Particles	Maximal efficiency	10 nM	[3]
Human Periodontal Ligament Cells (hPDLCs)	Inflammatory Response (LPS- induced)	Suppression of IL-6 and IL-1β	0.1 μg/mL	[10]

Table 2: In Vivo Effective Dosages of Resolvin D1



Animal Model	Condition	Effect	Dosage	Citation
Murine	Peritonitis	Limits PMN infiltration	Nanogram levels	[2]
Murine	Acute Lung Injury (LPS- induced)	Attenuates inflammation	300 ng or 600 ng (intravenous)	[13]
Murine	Collagen Antibody- Induced Arthritis	Anti-arthritic and bone protective	0-1000 ng	[12]
Murine	Neuropathic Pain (Spared Nerve Injury)	Reduces mechanical and thermal allodynia	Dose-dependent	[11]

Experimental Protocols

Detailed methodologies are crucial for the study of RvD1. Below are protocols for key experiments cited in the literature.

Cell Culture and Treatment

- Human Periodontal Ligament Cells (hPDLCs): hPDLCs are isolated from healthy periodontal tissues and cultured in flasks.[10] For experiments, cells are typically used between passages 3-5.[10] To study the effects of RvD1 on inflammation, hPDLCs are often stimulated with Lipopolysaccharide (LPS). A common protocol involves exposing cells to LPS (e.g., 0.1 μg/mL) for 12 hours, followed by treatment with RvD1 (e.g., 0.1 μg/mL) for another 12 hours.[10]
- RAW 264.7 Macrophages: These cells are seeded in plates (e.g., 2 x 10⁵ cells/well in a 24-well plate) and can be treated with RvD1 (e.g., 0-500 nM) in the presence or absence of an inflammatory stimulus like LPS (e.g., 50 ng/ml) for extended periods, such as 72 hours, to assess effects on differentiation and protein expression.[12]

Immunofluorescence (IF)



- Cell Seeding: Culture cells on coverslips in multi-well plates (e.g., 3000 hPDLCs per well in a 24-well plate).[10]
- Fixation: Wash cells with cold Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 5-30 minutes.[10]
- Permeabilization: Wash with PBS containing a detergent like 0.2% Tween-20 (PBST).[10]
- Primary Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., p-p65, p-ERK, ALX/FPR2) diluted in a suitable buffer (e.g., 1:200) overnight at 4°C.[10]
- Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescentlyconjugated secondary antibody (e.g., FITC-conjugated, 1:50 dilution) for 1 hour.[10]
- Nuclear Staining and Mounting: Stain cell nuclei with DAPI for 5 minutes, wash, and mount for microscopic analysis.[10]

Western Blotting

- Protein Extraction: Lyse cells treated with RvD1 and/or LPS to extract total proteins.
- Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
- SDS-PAGE: Load approximately 20 μg of total protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]
- Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
- Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TRAP, cathepsin K, β-actin) overnight at 4°C.[12]
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.



 Detection: Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of cytokines, such as IL-6 and IL-1β, in cell culture supernatants.[10] Commercial ELISA kits are typically used, and the procedure is performed according to the manufacturer's instructions. The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[14]

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